(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Overview
Description
“(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone” is a chemical compound used in diverse scientific research. Its unique structure enables investigations into various fields, from medicinal chemistry to materials. The molecular formula of this compound is C12H18N2O3 and it has a molecular weight of 238.28 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CO
. This notation provides a way to represent the structure using ASCII strings.
Scientific Research Applications
Synthesis and Characterization
Research on the Synthesis and Characterization of Piperidine and Isoxazole Derivatives
Studies have developed methodologies for synthesizing piperidine and isoxazole derivatives with potential applications in medicinal chemistry. For instance, Zheng Rui explored the synthesis of piperidin-4-yl methanone hydrochloride derivatives, highlighting a process that affords reasonable yields and easily identifiable structures through spectroscopic techniques (Zheng Rui, 2010). Similarly, S. Naveen et al. synthesized a compound with the isoxazole and piperidine structural motifs, further characterizing it through X-ray diffraction to understand its crystal and molecular structure (S. Naveen et al., 2015).
Antimicrobial Activity
Evaluation of Antimicrobial Properties
Patel et al. synthesized new pyridine derivatives incorporating piperazine and benzothiazole units, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This underscores the potential of these derivatives in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Structural Studies
Crystal and Molecular Structure Analyses
Extensive structural studies have been conducted to elucidate the crystal and molecular structures of related compounds. For example, Revathi et al. described the crystal structure of a piperidin-1-yl methanone adduct, detailing the intermolecular interactions and conformational details (B. Revathi et al., 2015). Karthik et al. also contributed by characterizing the thermal, optical, and structural properties of a compound involving piperidin-4-yl methanone oxime, revealing insights into its stability and electronic properties (C. S. Karthik et al., 2021).
Hirshfeld Surface Analysis
Hirshfeld Surface Analysis for Intermolecular Interaction Investigation
Studies like those by Govindhan et al. have applied Hirshfeld surface analysis to understand the intermolecular interactions within the crystal structures of synthesized compounds, aiding in the assessment of their stability and potential biological interactions (M. Govindhan et al., 2017).
Mechanism of Action
The compound’s interaction with its targets (proteins, enzymes, etc.), its mode of action, and the biochemical pathways it affects would depend on its specific structure and functional groups. The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its size, polarity, and solubility.
The result of the compound’s action would depend on the changes it induces in its targets and the downstream effects of these changes. The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s stability, efficacy, and mode of action.
Biochemical Analysis
Biochemical Properties
(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux . Additionally, its interaction with proteins can affect protein folding and stability, further impacting cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Understanding the dosage-response relationship is crucial for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting the overall metabolic balance . Its role in these pathways underscores its potential as a modulator of metabolic processes, with implications for both therapeutic and industrial applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting its biological activity and optimizing its delivery in therapeutic contexts.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)12(16)14-5-3-10(7-15)4-6-14/h10,15H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHUNJHGQCRSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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